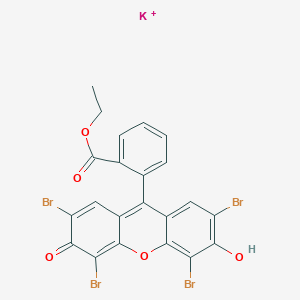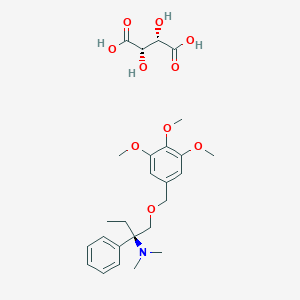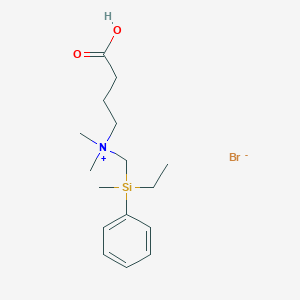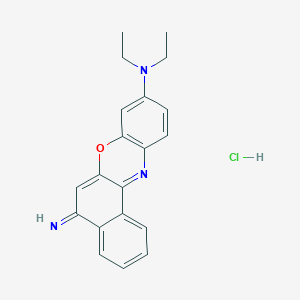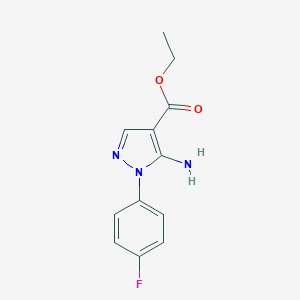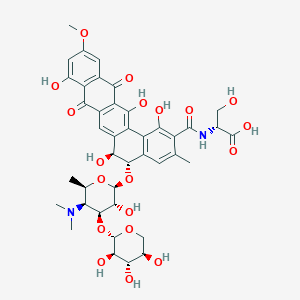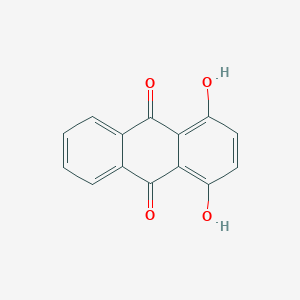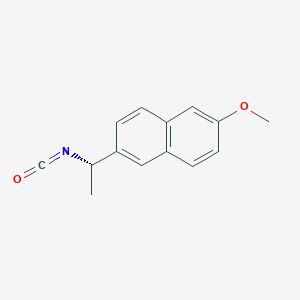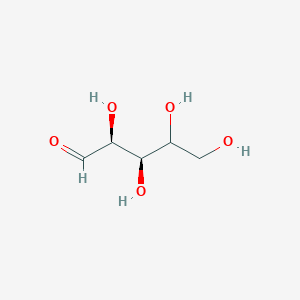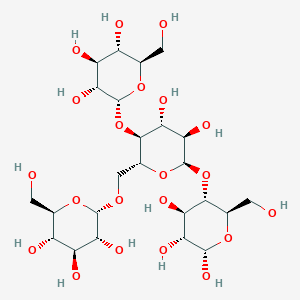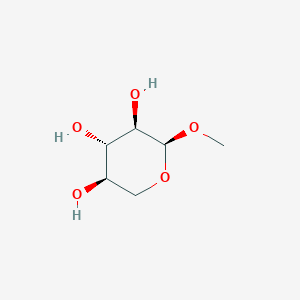![molecular formula C6H10O2 B147855 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane CAS No. 134706-40-4](/img/structure/B147855.png)
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bicyclic compounds involves strategies such as acid-catalyzed cyclization and imination followed by reductive cyclization. For instance, 2,6-Dioxabicyclo[2.2.1]heptane was synthesized by acid-catalyzed bicyclization of a hydroxymethyl butanol derivative under specific conditions . Similarly, 2-Azabicyclo[2.1.1]hexanes were synthesized through imination of 3-(chloromethyl)cyclobutanone . These methods could potentially be adapted for the synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often characterized by X-ray crystallography, as seen in the study of hexamethylcyclotetrasiloxane derivatives . The molecular structure influences the reactivity and stability of these compounds. For example, the presence of 1,3-transannular interactions in dithiabicyclohexanes affects their reactivity towards oxidation .
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions, including oxidation, Diels-Alder cycloadditions, and polymerization. Oxidation of dithiabicyclohexanes leads to the formation of sulfoxides, S,S'-dioxides, and trioxides, with the reactivity influenced by transannular interactions . Diels-Alder reactions are controlled by remote substituents, as demonstrated by the regioselectivity in the cycloadditions of dimethylidene-oxabicycloheptanes . Polymerization of dioxabicycloheptanes can result in the formation of polymers with different linkages depending on the initiator and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds, such as thermal stability and reactivity, are crucial for their potential applications. Some dioxabicycloheptanes exhibit remarkable thermal stability and chemiluminescent properties . The energetic properties of tetraoxabicycloheptanes, including their sensitivities to impact and thermal behavior, have been compared to known explosives . These properties are determined by the molecular structure and substituents present in the bicyclic framework.
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)5-4(8-5)3-7-6/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDLHUZYYGMZHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


